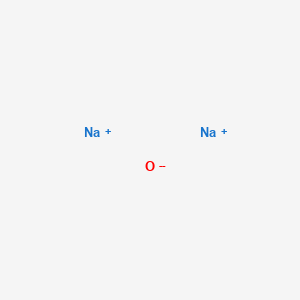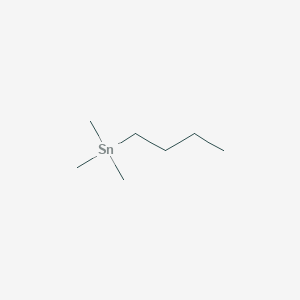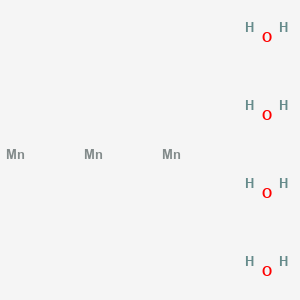
Bunamiodyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bunamiodyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of benzoic acid derivatives and has a unique molecular structure that enables it to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pseudoalbuminuria and Bunamiodyl
Bunamiodyl, a gallbladder contrast medium, has been associated with pseudoalbuminuria. This was observed in a study of 100 patients, excluding menstruating women, patients with true albuminuria, and urinary infections. A standard dosage of 6 capsules (4.5 Gm.) of bunamiodyl was administered, and the chemical formula is 3(3-butyrylamino-2,4,6-triiodophenyl)-2-ethyl sodium acrylate, containing 57% iodine in organic form. The excretion is largely renal (Grimm, Wallace, & Gerald, 1960).
Cholecystography with Bunamiodyl
Bunamiodyl has been used effectively for cholecystography, as evidenced in a study involving 500 patients. Administered in a total dose of 4.5 Gm., it provided fair to excellent visualization of the gallbladder in a majority of patients and was associated with fewer side effects like diarrhea and dysuria compared to other contrast mediums (Meszaros & Rich, 1960).
Pharmacology of Bunamiodyl
Toxicity studies on bunamiodyl have been conducted to understand its acute and chronic effects. In rats and dogs, the LD 60 was 2.75 Gm. per Kg. for rats, with daily feedings of 750 mg. per Kg. showing no toxicity. Dogs receiving 1 Gm. per day for two weeks exhibited no toxic symptoms or kidney damage (Levenstein, Wolven, & Urdang, 1961).
Hepatic Transport of Bilirubin
Studies on the impact of bunamiodyl on hepatic transport of bilirubin revealed that its administration causes mild hyperbilirubinaemia and increased bromsulphthalein retention. This investigation aids in understanding the drug's interaction with normal bilirubin transport (Billing, Maggiore, & Cartter, 1963).
Comparative Studies of Oral Contrast Media
A comparative study evaluated the efficacy of various oral contrast media, including bunamiodyl, for cholecystography. This study aimed to determine the best oral contrast medium based on tolerance and image quality (Doyon et al., 1982).
Eigenschaften
CAS-Nummer |
1233-53-0 |
|---|---|
Molekularformel |
C15H16I3NO3 |
Molekulargewicht |
639.01 g/mol |
IUPAC-Name |
(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |
InChI-Schlüssel |
CWRBDUIQDIHWJZ-SOFGYWHQSA-N |
Isomerische SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Andere CAS-Nummern |
1233-53-0 |
Verwandte CAS-Nummern |
1923-76-8 (hydrochloride salt) |
Synonyme |
uniodyl buniodyl sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



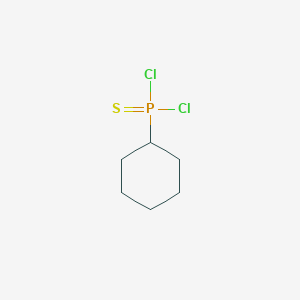
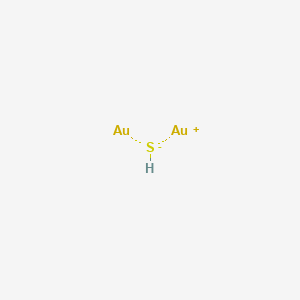
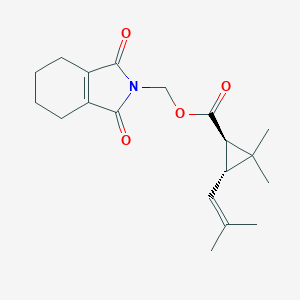
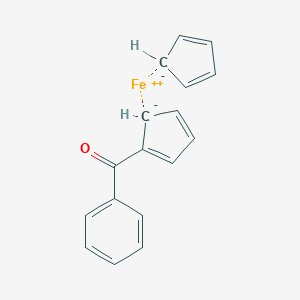
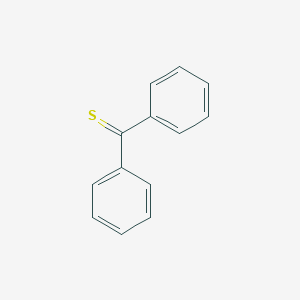

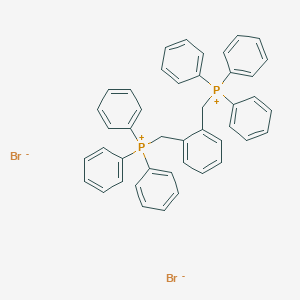
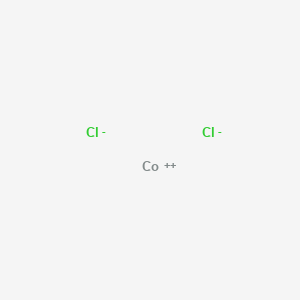
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
